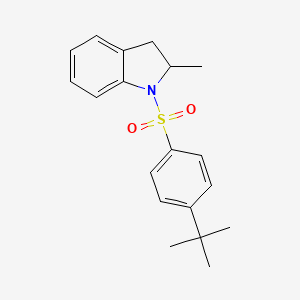![molecular formula C14H12F2N2O2 B7496777 N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496777.png)
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating various physiological functions such as sleep, pain, and cardiovascular function. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.
Mécanisme D'action
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The adenosine A1 receptor is involved in various physiological functions, including the regulation of neurotransmitter release, neuronal excitability, and vascular tone. By blocking the adenosine A1 receptor, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide can modulate these functions and potentially provide therapeutic benefits in various diseases.
Biochemical and physiological effects:
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to increase dopamine release in the striatum, suggesting a potential therapeutic application in Parkinson's disease. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke. However, the exact mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor. However, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations. Researchers should carefully consider these factors when designing experiments using N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide.
Orientations Futures
There are several potential future directions for research on N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide. For example, further studies are needed to elucidate the exact mechanisms underlying its neuroprotective effects in Parkinson's disease and ischemic stroke. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide could also be investigated for its potential therapeutic applications in other diseases, such as Alzheimer's disease and chronic pain. Additionally, new analogs of N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide could be synthesized and tested for improved potency and selectivity for the adenosine A1 receptor. Overall, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide remains an important research tool for studying the adenosine A1 receptor and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves several steps, starting from the reaction of 3,5-difluorobenzylamine with 2-chloroacetylpyridine to form 3,5-difluorobenzylidene-2-oxopyridine. This intermediate is then reacted with methylamine to form N-methyl-3,5-difluorobenzylidene-2-oxopyridine-4-carboxamide, which is further reacted with acetic anhydride to form N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide.
Applications De Recherche Scientifique
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been widely used in scientific research to study the function of the adenosine A1 receptor and its potential therapeutic applications. For example, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been used to investigate the role of the adenosine A1 receptor in regulating sleep-wake cycles and pain perception. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been studied for its potential neuroprotective effects in Parkinson's disease and ischemic stroke.
Propriétés
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-18-3-2-10(6-13(18)19)14(20)17-8-9-4-11(15)7-12(16)5-9/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOJZNQLCGDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7496715.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496720.png)
![[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496722.png)
![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]methanamine](/img/structure/B7496730.png)


![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![[4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496752.png)

![2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496789.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7496790.png)
![2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7496803.png)